molecular formula C17H24N2O5 B6670135 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide

Cat. No.: B6670135
M. Wt: 336.4 g/mol
InChI Key: MFFRVPQDGKPWCT-CRLJJSMGSA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide is a sophisticated organic compound with notable potential in various scientific fields. This compound features a unique structure, incorporating a pyridine ring and oxolane moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-21-16-3-2-13(8-18-16)17-14(5-7-24-17)19-15(20)11-23-10-12-4-6-22-9-12/h2-3,8,12,14,17H,4-7,9-11H2,1H3,(H,19,20)/t12?,14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFRVPQDGKPWCT-CRLJJSMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2C(CCO2)NC(=O)COCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)NC(=O)COCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide involves multi-step organic reactions. A common synthetic route begins with the preparation of intermediate compounds, followed by a series of coupling reactions and protective group manipulations. Reaction conditions often require anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound would be scaled up by optimizing reaction parameters and using continuous flow reactors. This allows for better control over reaction conditions, increased safety, and higher throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide undergoes various types of chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction can yield saturated or partially saturated analogs.

  • Substitution: Nucleophilic or electrophilic substitution can occur at the pyridine ring or oxolane moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired transformation.

Major Products Formed

The major products depend on the specific reaction conditions but can include oxidized derivatives, reduced forms, and various substituted analogs.

Scientific Research Applications

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and for the development of new materials.

  • Biology: Potential probe for studying biological processes due to its structural features.

  • Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.

  • Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound’s mechanism of action involves interacting with molecular targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, modulating the activity of its targets. Pathways involved can include signal transduction, metabolic regulation, or direct chemical modification of biomolecules.

Comparison with Similar Compounds

When compared with similar compounds, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide stands out due to its unique combination of pyridine and oxolane rings. This gives it distinct physicochemical properties and biological activities.

Similar Compounds

  • N-[(2R,3S)-2-(6-hydroxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide

  • N-[(2R,3S)-2-(6-chloropyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide

  • N-[(2R,3S)-2-(6-methylpyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide

These compounds share structural similarities but differ in substituent groups, which can alter their reactivity and interactions.

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